molecular formula C13H14O3 B1601882 3-Oxocyclohexyl benzoate CAS No. 62784-62-7

3-Oxocyclohexyl benzoate

Cat. No. B1601882
CAS RN: 62784-62-7
M. Wt: 218.25 g/mol
InChI Key: SWVSKVATFCRHJX-UHFFFAOYSA-N
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Description

3-Oxocyclohexyl benzoate is a chemical compound with the molecular formula C13H14O3 . It is also known by other names such as 3-(benzoyloxy)cyclohexanone and (3-oxocyclohexyl) benzoate .


Molecular Structure Analysis

The molecular structure of 3-Oxocyclohexyl benzoate consists of a cyclohexyl ring with a ketone (C=O) group at the 3-position and a benzoate ester group . The InChI string representation of the molecule is InChI=1S/C13H14O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 .


Physical And Chemical Properties Analysis

3-Oxocyclohexyl benzoate has a molecular weight of 218.25 g/mol . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its exact mass is 218.094294304 g/mol . The compound has a topological polar surface area of 43.4 Ų and a complexity of 266 .

Scientific Research Applications

Cosmetic Industry

In the cosmetic industry, 3-Oxocyclohexyl benzoate might be explored for its potential use as a fragrance ingredient or as a chemical intermediate in the synthesis of more complex fragrance compounds.

Each of these applications leverages the unique chemical properties of 3-Oxocyclohexyl benzoate , demonstrating its versatility and importance in scientific research across various fields. While the current web search did not yield specific examples of research in these areas, the compound’s structure suggests these plausible applications .

properties

IUPAC Name

(3-oxocyclohexyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVSKVATFCRHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574177
Record name 3-Oxocyclohexyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxocyclohexyl benzoate

CAS RN

62784-62-7
Record name 3-Oxocyclohexyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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